Phoratoxon

描述

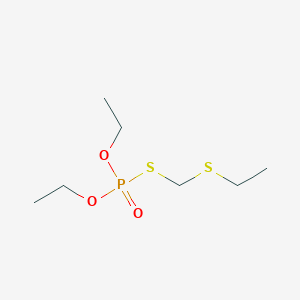

Phoratoxon is an organophosphorus compound with the molecular formula C7H17O3PS2. It is an oxygen analog of phorate, a highly toxic organophosphate insecticide. This compound is known for its potent inhibitory effects on acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system .

准备方法

Synthetic Routes and Reaction Conditions

Phoratoxon can be synthesized through the oxidation of phorate. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent the decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows a similar oxidation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound suitable for various applications .

化学反应分析

Biotransformation Pathways

Phoratoxon undergoes further oxidation and hydrolysis in biological systems, forming sulfoxides, sulfones, and hydrolytic byproducts .

Key metabolites :

-

This compound sulfoxide (C₇H₁₇O₄PS₂): Formed via sulfoxidation .

-

This compound sulphone (C₇H₁₇O₅PS₂): Result of further oxidation of the sulfoxide .

Biotransformation in rats :

| Metabolite | Urinary Excretion (%) |

|---|---|

| Diethyl phosphoric acid | 17% |

| Diethyl phosphorothioic acid | 80% |

| Diethyl phosphorodithioic acid | 3% |

| Data from liver slice incubations with ³²P-labelled phorate . |

Hydrolysis Reactions

This compound hydrolyzes in aqueous environments, influenced by pH and temperature:

-

Primary products : Diethyl phosphorothioate and ethylsulfanylmethylsulfanyl derivatives .

-

Reaction rate : Accelerated in alkaline conditions due to nucleophilic attack by OH⁻ ions.

Hydrolytic pathway :

Enzymatic Inhibition

This compound and its metabolites inhibit acetylcholinesterase (AChE) by phosphorylating serine residues at the enzyme’s active site .

Anticholinesterase activity :

| Compound | pI₅₀ (Log Inhibition) |

|---|---|

| Phorate | 3.17 |

| This compound | 5.87 |

| This compound sulfoxide | 6.76 |

| This compound sulphone | 7.02 |

| Higher pI₅₀ indicates stronger inhibition . |

Catalytic Oxidation

Recent studies suggest resonance effects and electrostatic interactions can enhance reaction rates in catalytic systems :

-

Resonance frequency : A 25-milligauss magnetic field increased reaction rates by 10⁵-fold in ultracold molecular systems .

-

Electrostatic tuning : Adjusting surface charge densities on catalysts (e.g., gold nanoparticles) improves binding efficiency for oxidation intermediates .

Optimized conditions :

-

Temperature: 25°C

-

Solvent: Polar aprotic (e.g., acetone)

-

Catalyst: Au/TiO₂ nanocomposites

Environmental Degradation

This compound degrades in soil and plants via microbial action and photolysis:

-

Plant metabolism : Predominantly forms sulfoxides and sulfones, with trace amounts of parent compound .

Degradation products in plants :

-

This compound sulfoxide

-

Diethyl phosphorodithioic acid

-

Phosphoric acid

Synthetic and Analytical Methods

Detection :

Synthesis :

Catalyzed by cytochrome P450 enzymes in liver microsomes .

科学研究应用

Agricultural Applications

Pesticide Use

Phoratoxon is primarily used as an insecticide, acaricide, and nematocide in agricultural settings. It acts systemically to control a wide range of pests on crops, particularly in fruit and vegetable production. The effectiveness of this compound in pest management is attributed to its ability to disrupt the nervous system of insects by inhibiting AChE, leading to paralysis and death.

Medical Applications

Cancer Treatment

Recent studies have suggested that phoratoxin, which acts similarly to this compound, may have cytotoxic effects on cancer cells. Research indicates that phoratoxin can cause cell lysis by interacting with cell membranes, potentially enhancing the efficacy of chemotherapy and radiation treatments . However, comprehensive clinical research on this application remains limited.

Toxicological Studies

This compound's potent neurotoxic effects have made it a subject of interest in toxicology research. Case studies involving acute human exposure highlight its lethality and the mechanisms behind its toxicity. For instance, a case report documented a 70-year-old farmer who died from ingesting phorate granules mistaken for food, illustrating the dangers associated with accidental exposure .

Case Studies

作用机制

Phoratoxon exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of neurons, muscle paralysis, and potentially fatal respiratory failure . The molecular targets include the active site of acetylcholinesterase, where this compound forms a covalent bond with the serine residue, rendering the enzyme inactive .

相似化合物的比较

Phoratoxon is similar to other organophosphorus compounds such as:

Phorate: The parent compound of this compound, used as an insecticide.

Parathion: Another organophosphate insecticide with a similar mechanism of action.

Malathion: A less toxic organophosphate used in public health for mosquito control.

Uniqueness

This compound is unique due to its high potency as an acetylcholinesterase inhibitor and its specific use in research related to organophosphate poisoning. Its structural analogs, such as this compound sulfoxide and this compound sulfone, also provide valuable insights into the metabolic pathways and detoxification processes of organophosphorus compounds .

生物活性

Phoratoxon, the oxon metabolite of the organophosphate pesticide phorate, is recognized for its potent biological activity, primarily as an inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition leads to significant neurotoxic effects, making this compound a compound of considerable concern in toxicology and public health. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its toxic effects through the inhibition of AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. When AChE is inhibited, ACh accumulates at synapses, leading to overstimulation of cholinergic receptors. This overstimulation manifests in a range of symptoms from mild (e.g., increased secretions and muscle twitching) to severe (e.g., convulsions and respiratory failure) .

Kinetics of AChE Inhibition

The kinetic parameters for this compound inhibition of AChE have been studied across various species. The inhibition rate constants () for this compound are relatively low compared to other organophosphates, indicating a slower onset of toxicity. For instance, values ranged from to .

Table 1: Kinetic Parameters for this compound Inhibition of AChE

| Species | (Mmin) |

|---|---|

| Human | 4.8 × 10³ |

| Guinea Pig | 1.4 × 10⁴ |

| Rat | Not specified |

Acute Toxicity

This compound is highly toxic, with an oral LD50 value for male rats estimated at 0.88 mg/kg . Case studies highlight its acute toxicity in humans as well:

- Case Study 1 : A 70-year-old farmer ingested this compound and collapsed shortly after. Despite emergency treatment, he died from acute exposure .

- Case Study 2 : Two women mistakenly ingested phorate granules thinking they were food; one died while the other survived after resuscitation .

Chronic Exposure Effects

Chronic exposure to this compound has been linked to various health issues in animal studies. For example, rats exposed to phorate showed significant changes in hematological parameters, including decreased erythrocyte count and increased leukocyte count during early exposure stages . These findings suggest potential long-term health impacts from repeated exposure.

Metabolism and Biotransformation

This compound undergoes metabolic conversion primarily through cytochrome P450 enzymes, resulting in several metabolites including phorate sulfoxide and sulfone. These metabolites also exhibit anticholinesterase activity but are generally less potent than this compound itself .

Table 2: Anticholinesterase Activity of this compound Metabolites

| Compound | Anticholinesterase Activity (p/50) |

|---|---|

| Phorate | 3.17 |

| Phorate Sulfoxide | 3.35 |

| Phorate Sulfone | 5.00 |

| This compound | 5.87 |

| This compound Sulfoxide | 6.76 |

| This compound Sulfone | 7.02 |

Clinical Management and Reactivation Studies

Research has focused on potential treatments for this compound poisoning, particularly the use of oximes to reactivate inhibited AChE. Obidoxime Cl2 has shown the most promise in reactivating AChE inhibited by this compound, outperforming other oximes such as 2-PAM Cl .

Table 3: Reactivation Efficacy of Oximes on PHO-Inhibited AChE

| Oxime | Reactivation Rate Constant () |

|---|---|

| Obidoxime Cl2 | High |

| HI-6 DMS | Low |

| 2-PAM Cl | Moderate |

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing Phoratoxon and confirming its structural purity?

- Methodological Answer : Synthesis typically involves organophosphate chemistry, with purity confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography–mass spectrometry (HPLC-MS). For novel compounds, emphasizes providing full experimental details (e.g., reaction conditions, purification steps) to ensure reproducibility. Structural validation requires cross-referencing spectral data (e.g., IR, -, -NMR) with computational models (e.g., 3D molecular simulations) .

Q. Which analytical techniques are most effective for detecting this compound in biological or environmental samples?

- Methodological Answer : Gas chromatography (GC) paired with flame photometric detection (FPD) or tandem mass spectrometry (GC-MS/MS) is widely used due to high sensitivity for organophosphates. For complex matrices (e.g., soil, plasma), solid-phase extraction (SPE) or liquid-liquid extraction (LLE) pre-concentration steps are critical. Method validation should follow ICH guidelines, including limits of detection (LOD) and recovery rates .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s stability under varying environmental conditions?

- Methodological Answer : Stability studies should employ factorial designs to test variables like pH, temperature, and UV exposure. For example, a 3×3 factorial design could assess degradation kinetics at pH 4, 7, 10 and temperatures of 4°C, 25°C, 40°C. Data analysis requires Arrhenius modeling to predict shelf-life, with degradation products identified via LC-QTOF-MS. highlights the need for time-bound, measurable outcomes (e.g., half-life calculations) .

Q. What strategies resolve contradictions in reported toxicological data for this compound across studies?

- Methodological Answer : Meta-analytical frameworks can harmonize discrepancies by standardizing variables (e.g., dose metrics, species-specific metabolism). For instance, subgroup analyses may reveal that conflicting LD values stem from differences in rodent strains or administration routes. stresses using statistical tools (e.g., multivariate regression) to control confounding factors .

Q. How can mechanistic studies elucidate this compound’s interaction with acetylcholinesterase (AChE) at the molecular level?

- Methodological Answer : Molecular dynamics (MD) simulations paired with in vitro enzyme inhibition assays provide a dual approach. MD models (e.g., GROMACS) predict binding affinities and conformational changes in AChE, while kinetic assays (e.g., Ellman’s method) quantify inhibition constants (). ’s P-E/I-C-O framework ensures alignment between experimental outcomes (e.g., IC) and biochemical hypotheses .

Q. What methodologies assess this compound’s ecotoxicological impact on non-target organisms?

- Methodological Answer : Microcosm experiments simulate environmental exposure, measuring endpoints like LC in aquatic species (e.g., Daphnia magna) or biomarker responses (e.g., glutathione-S-transferase activity in fish). ’s guidelines on data collection (e.g., activity levels, seasonal variables) ensure ecological relevance. For field studies, GIS mapping of contamination hotspots strengthens spatial analysis .

属性

IUPAC Name |

1-[ethoxy(ethylsulfanylmethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS2/c1-4-9-11(8,10-5-2)13-7-12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXFZNGITFNSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037586 | |

| Record name | Phorate oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2600-69-3 | |

| Record name | Phorate oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2600-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoratoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002600693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHORATOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSY09QD27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。